molecular formula C9H12ClNO B1352420 3-Amino-3-(3-chlorophenyl)propan-1-ol CAS No. 68208-25-3

3-Amino-3-(3-chlorophenyl)propan-1-ol

Cat. No. B1352420
CAS RN: 68208-25-3
M. Wt: 185.65 g/mol
InChI Key: YQMOQQKIRFWPQL-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position .


Synthesis Analysis

The synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol involves the reaction of 3-(4-chlorophenyl)propionic acid with lithium aluminium tetrahydride in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(3-chlorophenyl)propan-1-ol is characterized by a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position. The molecular weight of this compound is 185.65 g/mol .

The exact physical and chemical properties such as melting point, boiling point, and density are not available in the literature .

Scientific Research Applications

Synthesis and Biological Properties

Synthesis and Evaluation of Poly(ether imine) Dendrimers : A study detailed the synthesis of poly(ether imine) dendrimers using a base originating from 3-amino-propan-1-ol. These dendrimers, non-toxic in nature, offer potential for biological applications due to their ability to be functionalized with various terminal groups, including alcohol, amine, and carboxylic acid, showcasing their versatility for biological studies (Krishna et al., 2005).

Antifungal Activity of Triazole Derivatives : Research on 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, synthesized via click chemistry, demonstrated significant antifungal activity against various Candida strains. This study indicates the potential for further modification and optimization of such structures for developing new antifungal agents (Lima-Neto et al., 2012).

Chemical Synthesis and Characterization

Novel Amino-Functionalized Polymer for Environmental Sampling : The synthesis of an amino-functionalized polymer, using 3-(trimethoxysilyl) propyl amine, highlighted its application in environmental sampling. This polymer demonstrated efficiency in the solid-phase microextraction of chlorophenols from water samples, showcasing its relevance in environmental chemistry and pollution monitoring (Bagheri et al., 2008).

Enzymatic Synthesis of Cyclic Polyamines : A study on the enzymatic generation of amino aldehydes from corresponding amino alcohols for the synthesis of circular polyamines shows innovative approaches in polymer chemistry. This method, leveraging horse liver alcohol dehydrogenase, opens up new pathways for the synthesis of multifunctional polycationic polyamines, which have applications in drug and gene delivery (Cassimjee et al., 2012).

Safety and Hazards

The safety information for 3-Amino-3-(3-chlorophenyl)propan-1-ol indicates that it may be harmful if swallowed, inhaled, or in contact with skin. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for research on 3-Amino-3-(3-chlorophenyl)propan-1-ol could involve further investigation into its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Mechanism of Action

Target of Action

The primary targets of 3-Amino-3-(3-chlorophenyl)propan-1-ol are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 3-Amino-3-(3-chlorophenyl)propan-1-ol . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of 3-Amino-3-(3-chlorophenyl)propan-1-ol’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 3-Amino-3-(3-chlorophenyl)propan-1-ol interacts with its targets . .

properties

IUPAC Name

3-amino-3-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOQQKIRFWPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412324
Record name 3-Amino-3-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-chlorophenyl)propan-1-ol

CAS RN

68208-25-3
Record name γ-Amino-3-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68208-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68208-25-3
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